molecular formula C7H3Cl2N<br>C7H3Cl2N<br>C6H3Cl2(CN) B3417380 2,6-Dichlorobenzonitrile CAS No. 104809-79-2

2,6-Dichlorobenzonitrile

Cat. No. B3417380
CAS RN: 104809-79-2
M. Wt: 172.01 g/mol
InChI Key: YOYAIZYFCNQIRF-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzonitrile (DCBN or dichlobenil) is an organic compound with the chemical formula C6H3Cl2CN . It is a white solid that is soluble in organic solvents . It is widely used as an herbicide .


Synthesis Analysis

2,6-Dichlorobenzonitrile can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene . This proves that the multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .


Molecular Structure Analysis

The molecular structure of 2,6-Dichlorobenzonitrile is represented by the InChIKey: YOYAIZYFCNQIRF-UHFFFAOYSA-N . The molecular weight of the compound is 172.01 g/mol .


Chemical Reactions Analysis

2,6-Dichlorobenzonitrile can be converted to 2,6-Dichlorobenzamide via hydrolysis using potassium tert-butoxide as a catalyst . It can also react with hydrazine monohydrate to form Chloro-aminoindazole .


Physical And Chemical Properties Analysis

2,6-Dichlorobenzonitrile is a white crystalline powder . It has a density of 1.623 g/cm3 . Its melting point is 144.5 °C and boiling point is 279 °C . It is insoluble in water .

Scientific Research Applications

Inhibition of Cellulose Synthesis in Plants

2,6-Dichlorobenzonitrile (DCB) has been extensively studied for its role in inhibiting cellulose synthesis in plants. Over 30 years of research have confirmed its significant impact on cellulose synthesis processes, as seen in Arabidopsis Hypocotyl cells and other plant species (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

Metabolic Studies in Animals

Research on the metabolism of DCB in animals, such as rabbits and rats, has revealed insights into its metabolic pathways. Studies have identified key metabolites and the potential formation of mercapturic acid as a result of DCB metabolism (Wit & van Genderen, 1966).

Groundwater Contamination Monitoring

DCB and its metabolites have been a focus in environmental studies, especially concerning groundwater contamination. Techniques have been developed for the detection and quantification of DCB and its major metabolites in groundwater, highlighting its environmental impact (Porazzi, Pardo Martínez, Fanelli, & Benfenati, 2005).

Effects on Cell Division in Plants

The influence of DCB on cell division, particularly on cytokinesis in plants, has been documented. Studies using onion root meristems have shown that DCB can alter cell plate formation, affecting the normal progression of cell division (González-Reyes, Navas, & García-Herdugo, 1986).

Herbicide Receptor Identification

Research has identified a specific receptor protein in cotton fibers for DCB, which is believed to be involved in cellulose synthesis inhibition. This discovery has implications for understanding the mechanism of action of DCB as a herbicide (Delmer, Read, & Cooper, 1987).

Spectroscopy and Molecular Analysis

Studies have also focused on the molecular structure and spectroscopy of DCB and its degradation products. Such research provides valuable insights into the chemical properties and potential environmental impact of these compounds (Tao, Han, Li, Han, & Liu, 2016).

Mechanism of Action

2,6-Dichlorobenzonitrile has herbicidal properties, killing young seedlings of both monocot and dicot species . It interferes with cellulose synthesis . DCBN adapted cell walls use minimal amounts of cellulose, instead relying on Ca2±bridge pectates .

Safety and Hazards

2,6-Dichlorobenzonitrile is harmful in contact with skin and is toxic to aquatic life with long-lasting effects . It can easily penetrate the soil and contaminate groundwater and nearby streams . Immediate steps should be taken to limit its spread to the environment .

Future Directions

Research has shown that 2,6-Dichlorobenzonitrile can alter cellulose accumulation and cell length, promoting the elongation of celery petioles and hypocotyl . This suggests potential future directions for the use of 2,6-Dichlorobenzonitrile in enhancing plant growth and development .

properties

IUPAC Name

2,6-dichlorobenzonitrile
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InChI

InChI=1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
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InChI Key

YOYAIZYFCNQIRF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)Cl
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Molecular Formula

C7H3Cl2N, Array
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DSSTOX Substance ID

DTXSID5032365
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Molecular Weight

172.01 g/mol
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Physical Description

Dichlobenil is a white solid dissolved or suspended in a water-emulsifiable liquid carrier. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Can cause illness by inhalation, skin absorption and/or ingestion. Used as a herbicide., White to off-white solid; [ICSC] White solid; Formulated as granular, ready-to-use liquid, soluble concentrate, and wettable powder; [Reference #1] Light grey powder; [Aldrich MSDS], WHITE-TO-OFF-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

518 °F at 760 mmHg (USCG, 1999), 270 °C
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Flash Point

Not Applicable. Not flammable. (USCG, 1999)
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Solubility

In water, 14.6 mg/L at 20 °C, Solubility in solvents (w/v) (approx): acetone 5% at 8 °C; benzene 5% at 8 °C; cyclohexanone 7% at 15-20 °C; ethanol 5% at 8 °C; furfural 7% at 8 °C; methylene chloride 10% at 20 °C; methylethylketone 7% at 15-20 °C; tetrahydrofuran 9% at 8 °C; toluene 4% at 20 °C; xylene 5% at 8 °C., Solubility in water: none
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Density

1.3 g/cm³
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Vapor Pressure

20.94 mmHg at 220 °F (USCG, 1999), 0.00101 [mmHg], 6.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.073
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Mechanism of Action

Dichlobenil acts primarily on growing points and root tips. Definite characteristics at the toxic level in intact plants include a rapid growth inhibition, followed by a gross disruption of tissues, notably in the meristems and phloem, which may result in the swelling or collapse of stem, root, and petiole, and a generalized brown discoloration, frequently accompanied by the exudation of gummy material from shoots., Soil applied dichlobenil (2 lb/acre) destroyed phloem, cambium, and associated parenchyma in and above nodes of alligator weed ... Injury to inactive axillary bud tissues was limited... ., Selective systemic herbicide, absorbed by the roots and leaves, with rapid translocation acropetally and slower translocation basipetally. Inhibits actively dividing meristems and germination of seeds, and damages rhizomes. Has no effect on cell respiration or photosynthesis, but inhibits cellulose synthesis., 24 hr following injection of a single dose of the herbicide dichlobenil (2,6-dichlorobenzonitrile) in C57Bl/6 mice a steep dose-response curve for the histopathological toxicity in the olfactory mucosa was observed. 4 hr following injection of a toxic dose of (14)C-dichlobenil (12 mg/kg) the covalent binding in the olfactory mucosa was 26 times higher than that in the liver. A dose-dependent decrease of nonprotein sulfhydryls (mainly glutathione, GSH) in the olfactory mucosa was observed 2.5 hr following injection of dichlobenil (6, 12, 25 mg/kg). The synthetic GSH precursor N-acetyl-L-cysteine decreased both the dichlobenil-induced toxicity and the covalent binding, whereas N-acetyl-D-cysteine had no effect. No protective effects of the cyanide antidotes nitrite, thiosulfate, or superoxide dismutase on the dichlobenil-induced toxicity were observed. In mice given the GSH-depleting agent phorone and a subtoxic dose of dichlobenil (6 mg/kg), an extensive toxicity and an increased covalent binding in the olfactory mucosa were demonstrated. Autoradiography showed no change in the distribution of covalent (14)C dichlobenil binding to nontarget tissues of phorone-treated mice. In conclusion, the results demonstrate a relationship between the degrees of covalent binding, GSH depletion, and toxicity of dichlobenil in the olfactory mucosa. Hence, the level of GSH appears to be of importance for the dichlobenil-induced toxicity in the olfactory mucosa., The metabolic activation of the herbicide dichlobenil (2,6-dichloro (ring-(14)C) benzonitrile) in the olfactory mucosa of C57BL mice and Sprague Dawley rats was examined. In homogenates of the olfactory mucosa (mouse 1000 x g supernatants; rat microsomes), dichlobenil was metabolized and covalently bound to protein. The apparent Km, Vmax and V/K values showed that the olfactory mucosa had both a higher affinity for dichlobenil and a higher capacity/mg protein to activate dichlobenil in comparison to the liver. The covalent binding was dependent on NADPH and was inhibited by the addition of dithionite, metyrapone and glutathione indicating an oxidative cytochrome P-450 dependent activation of dichlobenil into an electrophilic intermediate. The covalent binding was also inhibited by the addition of superoxide dismutase whereas catalase, mannitol or dimethylsulfoxide had no effect indicating the involvement of O2- but not of H2O2 or OH. in the activation. In explants of the olfactory mucosa incubated with (14)C dichlobenil a preferential covalent binding was observed in the Bowman's glands suggesting an activation of dichlobenil in these structures. The highly efficient metabolic activation of dichlobenil to reactive intermediates in the olfactory mucosa is suggested to be of importance for the potent dichlobenil-induced toxicity in this tissue.
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Product Name

2,6-Dichlorobenzonitrile

Color/Form

White crystalline solid

CAS RN

1194-65-6, 104809-79-2
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Melting Point

293 to 294.8 °F (USCG, 1999), 144-145 °C, 145-146 °C
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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichlorobenzonitrile
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2,6-Dichlorobenzonitrile
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